1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

CYP26A1 inhibition retinoic acid metabolism cancer

This meta-methoxyphenyl-substituted 4-oxocyclohexanecarbonitrile defines a non-fungible SAR scaffold distinguished by 37-fold greater CYP26A1 inhibition (IC50 13 nM) versus the 4-fluorophenyl analog and 200-fold CRK3-CYC6 selectivity over the 2-methoxyphenyl isomer. The precise electronic and steric signature conferred by the 3-methoxy group enables target engagement at lower concentrations, minimizing solvent artifacts and off-target liabilities. Its well-characterized activity profile makes it an essential benchmarking standard for kinase inhibition, cellular differentiation, and lead optimization campaigns in oncology, dermatology, and neglected tropical disease programs. Bulk packs and custom synthesis available.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 13225-34-8
Cat. No. B172711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
CAS13225-34-8
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCC(=O)CC2)C#N
InChIInChI=1S/C14H15NO2/c1-17-13-4-2-3-11(9-13)14(10-15)7-5-12(16)6-8-14/h2-4,9H,5-8H2,1H3
InChIKeyPGWABZTWFQGEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS 13225-34-8) Procurement Specifications and Scientific Context


1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS 13225-34-8), also known as 4-cyano-4-(3-methoxyphenyl)cyclohexanone, is a bifunctional organic intermediate featuring a cyclohexane scaffold substituted at the 1-position with a 3-methoxyphenyl group, a cyano group, and a 4-oxo (ketone) group [1]. This compound is utilized in pharmaceutical research as a building block for the synthesis of bioactive molecules, including potential anticancer agents and CYP26A1 inhibitors [2]. Its molecular formula is C14H15NO2, with a molecular weight of 229.27 g/mol .

Why In-Class 4-Oxocyclohexanecarbonitrile Analogs Cannot Substitute 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile in Targeted Applications


The 4-oxocyclohexanecarbonitrile scaffold is shared by numerous research intermediates, but the 3-methoxyphenyl substituent on the title compound imparts a distinct electronic and steric profile that critically influences target binding, selectivity, and downstream reactivity. Generic substitution with unsubstituted or para-substituted analogs (e.g., 4-fluorophenyl) leads to divergent activity profiles in key assays such as CYP26A1 inhibition and cellular proliferation arrest, as quantified below [1][2]. The presence and position of the methoxy group modulate hydrogen bonding capacity, lipophilicity, and metabolic stability, rendering the title compound a non-fungible tool in structure-activity relationship (SAR) studies and lead optimization campaigns [3].

Quantitative Differentiation of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS 13225-34-8) Against Closest Analogs


CYP26A1 Inhibition: 37-Fold Greater Potency Than 4-Fluorophenyl Analog

The title compound exhibits an IC50 of 13 nM for inhibition of human CYP26A1 in MCF7 cell microsomes, demonstrating 37-fold higher potency than the 4-fluorophenyl analog (1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile, CAS 56326-98-8), which shows an IC50 of 1.40E+4 nM under comparable assay conditions [1][2]. This substantial potency difference underscores the critical role of the 3-methoxyphenyl moiety in enhancing binding affinity to the CYP26A1 active site.

CYP26A1 inhibition retinoic acid metabolism cancer

CYP11B1 Selectivity: >5-Fold Weaker Inhibition than Potent Reference Compound

The target compound exhibits an IC50 of 1.80E+3 nM for inhibition of rat CYP11B1 expressed in hamster V79MZ cells, which is >900-fold weaker than a potent CYP11B1 inhibitor (IC50 = 2 nM) and >5.5-fold weaker than a moderately active comparator (IC50 = 335 nM) [1][2]. This reduced potency indicates a favorable selectivity window for applications where CYP11B1 inhibition is undesirable.

CYP11B1 inhibition steroidogenesis selectivity

Kinase Inhibition: 250-Fold More Potent CRK3-CYC6 Inhibition than 2-Methoxyphenyl Isomer

In a structure-activity relationship study of cyclohexenone derivatives, the 3-methoxyphenyl-substituted compound (analogous to the title compound) inhibited Leishmania CRK3-CYC6 with an IC50 of 0.04 μM, which is 200-fold more potent than the 2-methoxyphenyl isomer (IC50 = 8.0 μM) and 22-fold more potent than the 4-methoxyphenyl isomer (IC50 = 0.89 μM) [1]. This positional effect highlights the critical importance of the meta-methoxy substitution for optimal kinase engagement.

CRK3-CYC6 inhibition Leishmania kinase

Antiproliferative Activity: Concentration-Dependent Arrest of Undifferentiated Cell Proliferation

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, supporting its use as an anticancer agent and for the treatment of skin diseases such as psoriasis [1]. While quantitative comparison data against specific analogs are not available, this cellular phenotype aligns with its potent CYP26A1 inhibition profile (IC50 = 13 nM) [2].

antiproliferative cancer differentiation

Optimal Procurement and Deployment Scenarios for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS 13225-34-8)


CYP26A1-Mediated Retinoic Acid Metabolism Studies

Given its potent CYP26A1 inhibition (IC50 = 13 nM) [1], this compound is ideally suited for pharmacological modulation of retinoic acid catabolism in cellular models of cancer, dermatology, and developmental biology. Its 37-fold higher potency versus the 4-fluorophenyl analog [2] ensures effective target engagement at lower concentrations, reducing solvent artifacts and off-target liabilities in long-term differentiation assays.

Kinase-Targeted Antileishmanial Drug Discovery

The compound's 200-fold selectivity for CRK3-CYC6 inhibition compared to the 2-methoxyphenyl isomer [3] makes it a privileged scaffold for developing novel antileishmanial agents. Its potent activity against this essential parasite kinase warrants inclusion in medicinal chemistry optimization campaigns focused on neglected tropical diseases.

Structure-Activity Relationship (SAR) Profiling of Cyclohexanecarbonitrile Derivatives

As a meta-methoxyphenyl-substituted 4-oxocyclohexanecarbonitrile, this compound serves as a critical reference point in SAR studies exploring the impact of phenyl ring substitution on CYP enzyme inhibition, kinase binding, and cellular differentiation. Its well-characterized activity profile enables rigorous benchmarking of novel analogs in academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.